molecular formula C20H27NO3 B6023071 Ethyl 4-(2-methoxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate

Ethyl 4-(2-methoxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate

Cat. No.: B6023071
M. Wt: 329.4 g/mol
InChI Key: OHEQSFDFMOKJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-methoxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals This compound is characterized by its complex structure, which includes a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-methoxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The piperidine ring is then functionalized with the 2-methoxyethyl and 3-phenylprop-2-ynyl groups through nucleophilic substitution reactions.

    Esterification: The carboxylate group is introduced via esterification using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure efficient synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyethyl and phenylprop-2-ynyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the triple bond in the phenylprop-2-ynyl group, converting it to a single or double bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(2-methoxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmacological agent.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, neurotransmission, or metabolic regulation.

Comparison with Similar Compounds

  • Ethyl 4-(2-hydroxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate
  • Ethyl 4-(2-methoxyethyl)-1-(3-phenylprop-2-enyl)piperidine-4-carboxylate
  • Ethyl 4-(2-methoxyethyl)-1-(3-phenylpropyl)piperidine-4-carboxylate

Comparison: Ethyl 4-(2-methoxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate is unique due to the presence of the phenylprop-2-ynyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and metabolic pathways, making it a valuable compound for specific research applications.

Properties

IUPAC Name

ethyl 4-(2-methoxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-3-24-19(22)20(13-17-23-2)11-15-21(16-12-20)14-7-10-18-8-5-4-6-9-18/h4-6,8-9H,3,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEQSFDFMOKJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC#CC2=CC=CC=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.